molecular formula C15H23NO3 B14441729 3-(4-Heptyl-2-oxopyridin-1(2H)-yl)propanoic acid CAS No. 78823-59-3

3-(4-Heptyl-2-oxopyridin-1(2H)-yl)propanoic acid

Katalognummer: B14441729
CAS-Nummer: 78823-59-3
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: QZMVSLWRUVGILE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Heptyl-2-oxopyridin-1(2H)-yl)propanoic acid is an organic compound that belongs to the class of pyridinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Heptyl-2-oxopyridin-1(2H)-yl)propanoic acid typically involves the following steps:

    Formation of the Pyridinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Heptyl Group: The heptyl group can be introduced via alkylation reactions using heptyl halides.

    Attachment of the Propanoic Acid Moiety: This step may involve the reaction of the pyridinone intermediate with a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Heptyl-2-oxopyridin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Heptyl-2-oxopyridin-1(2H)-yl)butanoic acid
  • 3-(4-Heptyl-2-oxopyridin-1(2H)-yl)pentanoic acid

Uniqueness

3-(4-Heptyl-2-oxopyridin-1(2H)-yl)propanoic acid is unique due to its specific heptyl and propanoic acid moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

78823-59-3

Molekularformel

C15H23NO3

Molekulargewicht

265.35 g/mol

IUPAC-Name

3-(4-heptyl-2-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-13-8-10-16(14(17)12-13)11-9-15(18)19/h8,10,12H,2-7,9,11H2,1H3,(H,18,19)

InChI-Schlüssel

QZMVSLWRUVGILE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1=CC(=O)N(C=C1)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.